

# N-butoxyphthalimide CAS number and identifiers

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *1H-Isoindole-1,3(2H)-dione, 2-butoxy-*

CAS No.: *51951-28-1*

Cat. No.: *B12006491*

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## Technical Monograph: N-Butoxyphthalimide Synthesis, Properties, and Applications in Hydroxylamine Generation

### Executive Summary & Chemical Identity

N-Butoxyphthalimide (IUPAC: 2-butoxyisoindole-1,3-dione) is the

-alkoxy derivative of phthalimide. Unlike its alkyl analogue (

-butylphthalimide), this compound features a labile

bond, making it a pivotal "masked" form of

-butylhydroxylamine. It is primarily employed as a stable, crystalline precursor that releases the volatile and oxidatively unstable

-butylhydroxylamine upon hydrazinolysis, facilitating the synthesis of oxime ethers and hydroxamic acid-based therapeutics.

## Chemical Identifiers

Parameter	Value	Notes
IUPAC Name	2-butoxyisoindole-1,3-dione	Preferred IUPAC name. <sup>[1]</sup>
Common Name	-Butoxyphthalimide	Often confused with -butylphthalimide.
CAS Number	Variable / Not Widely Indexed	CRITICAL WARNING: Do not confuse with 1515-72-6 ( -butylphthalimide) or 2141-99-3 ( -tert-butoxyphthalimide). Verify structure before purchase.
Molecular Formula		Distinct from alkyl analogue ( ).
Molecular Weight	219.24 g/mol	-
SMILES	<chem>CCCCON1C(=O)c2ccccc2C1=O</chem>	Definitive structural string.
Structure	Phthalimide core with an substituent on Nitrogen.	-

## Synthetic Pathways & Mechanism

The synthesis of N-butoxyphthalimide is a classic example of

-hydroxyphthalimide (NHPI) alkylation. This process exploits the acidity of the

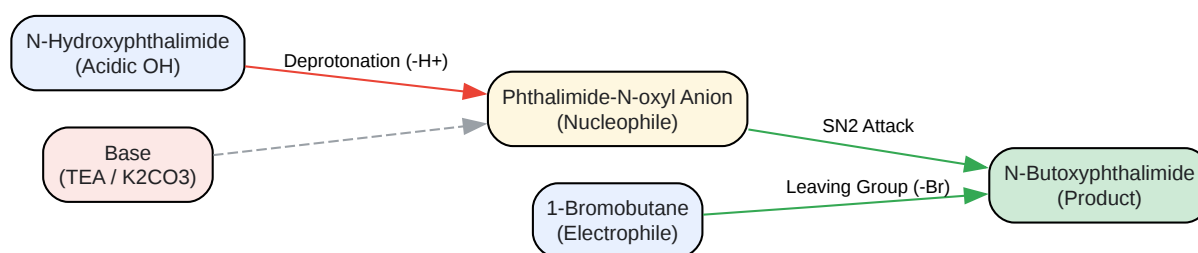
-hydroxy proton (

) to generate a nucleophilic oxyanion.

### Mechanism: Alkylation of NHPI

The reaction proceeds via a bimolecular nucleophilic substitution (

- ).
- Deprotonation: A base (typically Triethylamine or ) deprotonates NHPI, forming the red-orange phthalimide-N-oxyl anion.
  - Nucleophilic Attack: The oxyanion attacks the electrophilic carbon of 1-bromobutane, displacing the bromide ion.
  - Color Change: The reaction mixture transitions from the characteristic red anion color to a pale yellow/colorless solution as the neutral product forms.



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Figure 1: Mechanistic pathway for the synthesis of N-butoxyphthalimide from NHPI.

## Experimental Protocol: Alkylation

Objective: Synthesis of N-butoxyphthalimide on a 10 mmol scale.

Reagents:

- N-Hydroxyphthalimide (NHPI): 1.63 g (10 mmol)
- 1-Bromobutane: 1.51 g (11 mmol, 1.1 equiv)
- Triethylamine (TEA): 1.52 g (15 mmol, 1.5 equiv)
- Solvent: DMF (Dimethylformamide) or Acetone (20 mL)

Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stir bar, dissolve NHPI (1.63 g) in DMF (20 mL). The solution will be yellow.
- **Anion Formation:** Add TEA dropwise. The solution will immediately turn a deep red/orange color, indicating the formation of the  
  
-oxyl anion.
- **Alkylation:** Add 1-bromobutane slowly.
- **Reaction:** Stir at room temperature for 4–6 hours (or heat to 50°C for 1 hour to accelerate). Monitor by TLC (Silica, 30% EtOAc/Hexane). The red color will fade to pale yellow as the anion is consumed.
- **Workup:** Pour the reaction mixture into 100 mL of ice-water. The product typically precipitates as a white/off-white solid.
- **Purification:** Filter the solid. If an oil forms (common with butyl derivatives), extract with ethyl acetate, wash with water and brine, dry over  
  
, and concentrate. Recrystallize from ethanol if necessary.

## Applications in Drug Development

The primary utility of N-butoxyphthalimide lies in its role as a protected

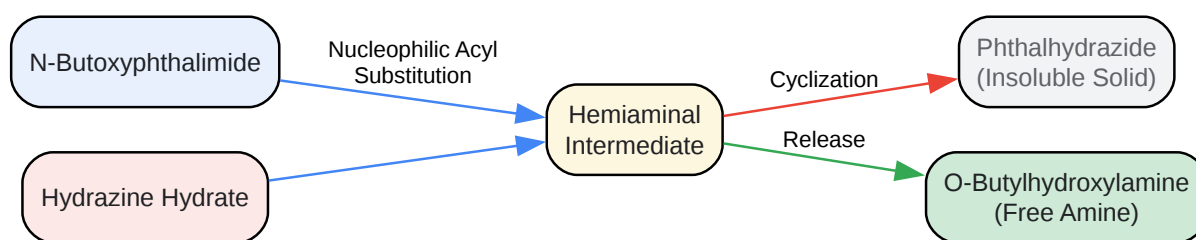
-butylhydroxylamine. Direct handling of alkylhydroxylamines is challenging due to their volatility, hygroscopicity, and susceptibility to oxidation. The phthalimide group serves as a robust protecting group that can be cleaved under mild conditions.

## The Ing-Manske Procedure (Deprotection)

To access the free amine (

-butylhydroxylamine), the phthalimide core is cleaved using hydrazine hydrate. This is a variation of the Gabriel Synthesis known as the Ing-Manske procedure.

Reaction:



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Figure 2: Hydrazinolysis workflow for releasing the active O-butylhydroxylamine.

## Protocol: Release of O-Butylhydroxylamine

- Digestion: Suspend N-butoxyphthalimide (1 equiv) in Ethanol. Add Hydrazine hydrate (1.2 equiv).
- Reflux: Heat to reflux. The solid starting material will dissolve, followed shortly by the precipitation of bulky white phthalhydrazide.
- Filtration: Cool the mixture. Filter off the phthalhydrazide byproduct (insoluble in EtOH).
- Isolation: The filtrate contains
  - butylhydroxylamine.
  - Note: Since
    - butylhydroxylamine is volatile, it is often isolated as the hydrochloride salt by adding HCl/Dioxane and evaporating to dryness.

## Safety & Handling (HSE)

While N-butoxyphthalimide is generally stable, its precursors and byproducts require specific precautions.

Hazard Class	Compound	Precaution
Sensitizer	NHPI	Potential skin sensitizer. Use gloves.
Lachrymator	1-Bromobutane	Irritant to eyes and mucous membranes. Handle in a fume hood.
Carcinogen	Hydrazine	High Alert: Hydrazine is a known carcinogen and highly toxic. Use double-gloving and a dedicated fume hood.
Explosive	Peroxides	Ethers (like THF used in workups) can form peroxides. Test before distillation.

## References

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## Sources

- [1. 4,4'-Dinitro-1,1'-biphenyl | C12H8N2O4 | CID 15216 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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